1,2-Ethanediamine, phosphate chemical properties
1,2-Ethanediamine, phosphate chemical properties
1,2-Ethanediamine Phosphate: Comprehensive Chemical Profiling, Synthesis, and Industrial Applications
Executive Summary
1,2-Ethanediamine, phosphate (commonly referred to as Ethylenediamine Phosphate or EDAP) represents a critical intersection of organic amine reactivity and inorganic phosphate stability. As a bifunctional molecule, it serves as a foundational building block across diverse industrial sectors. By leveraging its dual nature, engineers and chemists utilize EDAP for upstream oil and gas scale inhibition, advanced intumescent flame retardancy in polymer science, and as a chiral ligand in pharmaceutical catalysis. This guide provides an in-depth technical analysis of its physicochemical properties, self-validating synthesis protocols, and mechanistic applications.
Physicochemical Profiling & Structural Dynamics
EDAP is formed via the protonation of the primary amines in ethylenediamine (EDA) by phosphoric acid, resulting in a stable salt complex. Understanding its thermal and physical properties is crucial for preventing premature degradation during high-temperature industrial processing.
Table 1: Quantitative Physicochemical Data of 1,2-Ethanediamine Phosphate
| Property | Value | Source |
| CAS Number | 14852-17-6 (Salt) / 52657-34-8 (1:1 Ratio) | [1],[2] |
| Molecular Formula | C₂H₁₁N₂O₄P | [1] |
| Molecular Weight | 158.09 g/mol | [1] |
| Exact Mass | 158.0456 Da | [1] |
| Boiling Point | 472.9 °C (at 760 mmHg) | [3] |
| Flash Point | 239.8 °C | [3] |
| Density | 1.159 g/cm³ | [3] |
| Topological Polar Surface Area | 130 Ų | [1] |
Synthesis & Formulation Protocols
The synthesis of EDAP is an exercise in strict thermodynamic control. The neutralization of a strong base (EDA) with a strong acid (phosphoric acid) is highly exothermic. Without precise thermal management, the reaction risks volatilizing the amine precursor or skewing the polyphosphate distribution.
Protocol: Self-Validating Synthesis of EDAP
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Stoichiometric Calibration: Calculate the molar ratio of EDA to H₃PO₄ required to yield a final 10% aqueous solution with a target pH of 3.5–6.5[4].
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Controlled Addition: Slowly introduce 85% H₃PO₄ into the EDA reactor. The temperature must be strictly maintained between 40–45 °C[5].
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Causality: Exceeding 45 °C induces EDA volatilization (altering the stoichiometric balance) and triggers the thermal degradation of the forming phosphate salts.
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Thermal Quenching: Immediately upon completion of the acid addition, cool the reactor to 20 °C[5].
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Causality: Rapid cooling halts secondary reactions, locking in the desired molecular structure and preventing the formation of unwanted byproducts.
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IPQC Validation: Dilute the mixture with deionized water to a 10% w/w solution and measure the pH. A reading between 3.5 and 6.5 confirms successful stoichiometric neutralization and validates the batch for downstream use[4].
Fig 1: Controlled exothermic synthesis workflow of Ethylenediamine Phosphate.
Advanced Applications & Mechanistic Causality
A. Scale Inhibition in Oil & Gas In reservoir water, EDAP demonstrates exceptional efficacy against calcium sulfate and calcium carbonate scaling[5].
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Causality: The mechanism relies on the dissociation of the phosphate moieties, which act as potent chelating agents. By sequestering Ca²⁺ and Mg²⁺ ions, EDAP disrupts the thermodynamic nucleation of crystal lattices. At dosing rates of 20–30 mg/L, it achieves a protective efficiency exceeding 80%[5].
Fig 2: Mechanistic pathway of EDAP-mediated scale inhibition in reservoir water.
B. Intumescent Flame Retardancy For polyolefins like polypropylene, EDAP acts as a highly effective, halogen-free intumescent flame retardant[4].
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Causality: The compound is engineered to remain stable at commercial molding temperatures (~235 °C)[4]. During a combustion event, it triggers a synergistic intumescent mechanism: the phosphate acts as an acid source to catalyze polyol dehydration, while the EDA core decomposes to release non-combustible blowing gases. This forms a protective carbonaceous char foam that insulates the polymer from thermal energy and oxygen[4].
C. Chiral Catalysis in Pharmaceuticals Beyond bulk industrial uses, chiral derivatives of EDAP, such as (1R,2R)-1,2-Bis(3,5-dimethylphenyl)-1,2-ethylenediamine phosphate, are highly valued in pharmaceutical development[6].
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Causality: These derivatives function as stable ligands in coordination chemistry, facilitating asymmetric catalysis and improving the solubility and bioavailability of active pharmaceutical ingredients during drug formulation[6].
Safety, Handling, and Environmental Impact
Despite its broad utility, EDAP requires stringent handling protocols. It is classified under the Globally Harmonized System (GHS) as causing severe skin burns and eye damage (Hazard Statement H314) and is a known skin sensitizer capable of causing allergic reactions (Hazard Statement H317). Operators must utilize full personal protective equipment (PPE), including acid-resistant gloves, bunker coats, and face shields, during synthesis and formulation to prevent exposure.
References
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Title : Ethylenediamine phosphate | C2H11N2O4P | CID 161093 - PubChem Source : nih.gov URL : 1
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Title : Safety Data Sheet IDENTIFICATION OF THE SUBSTANCE/PREPARATION - 3M Source : 3m.com URL :
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Title : Cas 14852-17-6, ethylenediamine, salt with phosphoric acid - LookChem Source : lookchem.com URL : 3
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Title : 52657-34-8, 1,2-Ethanediamine, phosphate (1:1) Formula - ECHEMI Source : echemi.com URL : 2
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Title : Fosfato de (1R,2R)-1,2-bis(3,5-dimetilfenil) - Chem-Impex Source : chemimpex.com URL : 6
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Title : ETHYLENEDIAMINE PHOSPHATE CONTAINING SCALE INHIBITORS - ResearchGate Source : researchgate.net URL : 5
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Title : JP2005511826A - Reaction products of phosphoric acid with ethyleneamine - Google Patents Source : google.com URL :4
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- 1. Ethylenediamine phosphate | C2H11N2O4P | CID 161093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. lookchem.com [lookchem.com]
- 4. JP2005511826A - Reaction products of phosphoric acid with ethyleneamine, formaldehyde, and amines for flame resistance - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. chemimpex.com [chemimpex.com]
